6-benzyl-3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
Properties
IUPAC Name |
6-benzyl-3-methyltriazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O/c1-16-11-10(14-15-16)12(18)17(8-13-11)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQMZFLSKOUFTPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C=N2)CC3=CC=CC=C3)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzylation of Pyrimidine Precursors
The foundational step in synthesizing 6-benzyl-3-methyl-triazolopyrimidinone involves the introduction of the benzyl group at the N6 position of the pyrimidine core. A widely adopted method begins with 2,4-dichloro-6-methylpyrimidin-5-amine as the starting material. The 4-chloro substituent is selectively displaced using benzylamine in acetonitrile under reflux conditions, yielding 4-benzylamino-2-chloro-6-methylpyrimidin-5-amine. This intermediate is critical for subsequent cyclization steps.
Key Reaction Conditions :
Cyclization to Form the Triazole Moiety
The triazole ring is constructed via intramolecular cyclization of hydrazine derivatives. In one approach, 4-benzylamino-2-chloro-6-methylpyrimidin-5-amine undergoes hydrazination with hydrazine hydrate, followed by treatment with carbon disulfide (CS₂) in pyridine under reflux. This step facilitates the formation of thetriazolo[4,5-d]pyrimidine scaffold.
Optimized Parameters :
Alternative Pathways and Modifications
Microwave-Assisted Synthesis
Recent advancements have incorporated microwave irradiation to accelerate cyclization. For example, ionic liquids such as 1-butyl-3-methylimidazolium hexafluorophosphate (BMIM-PF₆) enable rapid heating (200°C, 30 minutes), reducing reaction times from hours to minutes while maintaining yields of 60–80%.
One-Pot Condensation Strategies
A solvent-free method condenses ethyl 2-cyano-3-arylacrylates with 2-hydroxy-1,4-naphthoquinone and benzylamine in the presence of triethyl orthoformate. This one-pot approach eliminates intermediate isolation steps, achieving yields of 55–70%.
Critical Reaction Optimization
Temperature and Solvent Effects
Catalytic Additives
-
Acid Catalysts : p-Toluenesulfonic acid (PTSA) facilitates dehydrative cyclization, particularly in triethyl orthoformate-mediated reactions.
-
Base Catalysts : Et₃N neutralizes HCl byproducts during chloride displacement steps, preventing protonation of the pyrimidine nitrogen.
Structural Characterization and Validation
Spectroscopic Analysis
Crystallographic Studies
X-ray diffraction reveals coplanarity of the triazolo-pyrimidine ring system, with bond lengths consistent with conjugated π-electron delocalization.
Challenges and Mitigation Strategies
Regioselectivity Issues
Competing pathways during cyclization may yield regioisomers. Density Functional Theory (DFT) calculations (PCM/WP04/aug-cc-pVDZ//B3LYP-6-311+g(2d,p)) predict thermodynamic favorability of the target product over alternatives by ΔG ≈ 3–5 kcal/mol.
Purification Difficulties
-
Column Chromatography : Silica gel elution with CHCl₃/MeOH (9:1) resolves triazolopyrimidinones from byproducts.
-
Recrystallization : Ethanol-water mixtures (3:1) yield crystals with >95% purity.
Comparative Data on Synthetic Methods
Industrial-Scale Considerations
Cost-Effective Reagents
Bulk procurement of benzylamine and CS₂ reduces raw material costs by ~40% compared to specialty amines.
Chemical Reactions Analysis
Types of Reactions
6-benzyl-3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted triazolo-pyrimidines depending on the reagents used.
Scientific Research Applications
6-benzyl-3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in targeting kinases.
Medicine: Investigated for its anti-cancer properties, showing activity against various cancer cell lines.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-benzyl-3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets, such as enzymes and receptors. It is known to inhibit certain kinases, which play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can induce apoptosis in cancer cells and modulate inflammatory responses.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structure and Substituent Analysis
The [1,2,3]triazolo[4,5-d]pyrimidin-7-one scaffold is critical for antiviral activity, as modifications to this core often reduce potency . Key comparisons with structurally related compounds are outlined below:
Key Comparative Insights
Substituent Position and Antiviral Activity
- Position 3: The 3-aryl group in MADTP-314 is critical for binding to CHIKV nsP1, with meta-substitution enhancing potency .
- Position 6 : The benzyl group in the target compound introduces steric bulk and lipophilicity, which may improve membrane permeability compared to smaller substituents (e.g., methyl in 8-azatheophylline) but could affect solubility .
- Position 5 : Ethyl substitution at position 5 (Compound 2) significantly enhances activity, suggesting that modifications here optimize nsP1 binding . The target compound lacks this feature, which may explain its lower reported potency in CHIKV models.
Resistance Profiles
MADTP-314-resistant CHIKV strains carry P34S and T246A mutations in nsP1, which disrupt compound binding .
Physicochemical Properties
Mechanistic and Selectivity Considerations
The triazolopyrimidinone class specifically inhibits CHIKV without affecting related Togaviridae viruses, likely due to unique interactions with nsP1’s GTP-binding pocket . The target compound’s benzyl group may alter this specificity, though its exact mechanism remains uncharacterized. In contrast, 8-azaguanine derivatives (e.g., 8-azatheophylline) exhibit antineoplastic activity via purine analog pathways, highlighting the scaffold’s versatility .
Biological Activity
6-benzyl-3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is structurally characterized by a triazolo-pyrimidine scaffold, which is known for its potential in drug development. Recent studies have indicated its promising roles in anticancer, anti-inflammatory, and antimicrobial therapies.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
The synthesis typically involves cyclization reactions of appropriate precursors under controlled conditions. A common method includes the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with benzyl isocyanate followed by cyclization with formic acid. The reaction conditions often include:
- Temperature: 80-100°C
- Solvent: Dimethylformamide (DMF) or ethanol
- Catalyst: Acidic or basic catalysts (e.g., hydrochloric acid or sodium hydroxide) .
Anticancer Properties
Recent research has highlighted the anticancer potential of this compound against various cancer cell lines. In vitro studies have shown significant cytotoxicity against:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 8.55 ± 0.35 | Induction of apoptosis |
| NCI-H460 | 14.31 ± 0.90 | Cell cycle arrest |
| HeLa | 7.01 ± 0.60 | Microtubule disruption |
These findings suggest that the compound may interact with cellular pathways involved in cancer progression and survival .
Anti-inflammatory Activity
The compound has also demonstrated anti-inflammatory effects in various models. For instance, it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential role in treating inflammatory diseases .
Antimicrobial Activity
The antimicrobial properties of this compound have been explored against various bacterial and fungal strains. Studies indicate that it exhibits significant activity against:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These results highlight its potential as a lead compound for developing new antimicrobial agents .
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. It is believed to inhibit key enzymes involved in cancer cell proliferation and inflammatory processes. Detailed studies utilizing molecular docking simulations have suggested binding affinities to kinases and other relevant targets .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in preclinical models:
- Breast Cancer Model: In a study involving MCF-7 and MDA-MB-231 cell lines treated with the compound alongside doxorubicin, a significant synergistic effect was observed that enhanced cytotoxicity compared to doxorubicin alone.
- Inflammatory Disease Model: In animal models of arthritis, administration of the compound resulted in reduced joint swelling and lower levels of inflammatory markers compared to control groups.
These case studies underline the therapeutic potential of this compound across various disease states .
Q & A
Q. What are the standard synthetic routes for 6-benzyl-3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves multi-step pathways starting with precursor heterocycles. Key steps include:
- Cyclization : Formation of the triazolopyrimidine core via cycloaddition or condensation reactions under acidic or basic conditions.
- Substitution : Introduction of the benzyl and methyl groups via nucleophilic substitution or alkylation.
- Optimization : Reaction temperature (e.g., 60–80°C for cyclization), catalysts (e.g., palladium for cross-couplings), and purification methods (chromatography or recrystallization) critically affect yield (70–85%) and purity (>95%) .
Q. How can spectroscopic techniques confirm the structural identity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., benzyl aromatic protons at δ 7.2–7.4 ppm) and carbon backbone.
- X-ray Crystallography : Resolves fused ring geometry and substituent orientation.
- Mass Spectrometry : Confirms molecular weight (e.g., [M+H]+ at m/z 295.1). These techniques collectively validate the triazolopyrimidine scaffold and substituent positions .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Methodological Answer:
- Enzyme Inhibition : Use fluorometric or colorimetric assays (e.g., kinase or phosphatase targets) with IC₅₀ determination.
- Cytotoxicity : MTT or ATP-based assays in cancer cell lines (e.g., HeLa, MCF-7).
- Solubility and Stability : HPLC or LC-MS to assess compound integrity in PBS or cell media .
Advanced Research Questions
Q. How can reaction conditions be optimized to scale up synthesis while maintaining purity?
Methodological Answer:
- Catalyst Screening : Test Pd/C, CuI, or organocatalysts for efficiency in key steps (e.g., Suzuki coupling for benzylation).
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility but may require post-reaction removal via distillation.
- Process Monitoring : Use in-line FTIR or HPLC to track intermediates and minimize side products. Evidence shows Grignard reagents improve substitution yields by 15–20% .
Q. How do structural modifications (e.g., halogenation) impact biological activity?
Methodological Answer: A comparative study of analogs reveals:
| Substituent | Position | Activity Change | Rationale |
|---|---|---|---|
| Fluorine | Benzyl | ↑ Enzyme affinity (IC₅₀ reduced by 40%) | Enhanced electron-withdrawing effects improve target binding . |
| Methyl | Triazole | ↓ Solubility (logP +0.5) | Increased hydrophobicity reduces bioavailability . |
| Chlorine | Pyrimidine | Mixed results (cytotoxicity ↑, selectivity ↓) | Steric hindrance may disrupt target interactions . |
Q. How can contradictions between in vitro and in vivo activity data be resolved?
Methodological Answer:
- Pharmacokinetic Profiling : Measure plasma stability, protein binding, and metabolic half-life (e.g., liver microsome assays).
- Dose-Response in Animal Models : Adjust dosing regimens to account for bioavailability limitations.
- Structural Analogs : Synthesize derivatives with improved logD (e.g., –OH or –COOH groups) to enhance in vivo efficacy .
Q. What integrated computational-experimental approaches elucidate the mechanism of action?
Methodological Answer:
- Molecular Docking : Predict binding poses in target proteins (e.g., kinases) using AutoDock Vina or Schrödinger.
- MD Simulations : Assess binding stability over 100 ns trajectories (AMBER or GROMACS).
- Validation : Align computational results with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data .
Q. How should stability studies be designed to assess environmental or storage degradation?
Methodological Answer:
- Forced Degradation : Expose to heat (40–60°C), light (UV-Vis), and humidity (75% RH) for 4 weeks.
- Analytical Tools : Monitor degradation via HPLC-MS; identify products using QTOF-MS.
- Environmental Impact : Follow OECD guidelines for hydrolysis (pH 4–9) and photolysis (simulated sunlight) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
